molecular formula C26H22FN3O5 B2463660 N-(2-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide CAS No. 894561-61-6

N-(2-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide

Cat. No.: B2463660
CAS No.: 894561-61-6
M. Wt: 475.476
InChI Key: OMRHOPGUGIDZCU-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a useful research compound. Its molecular formula is C26H22FN3O5 and its molecular weight is 475.476. The purity is usually 95%.
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Properties

IUPAC Name

N-(2-fluorophenyl)-2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O5/c1-33-19-8-6-18(7-9-19)28-13-17-10-16-11-23-24(35-15-34-23)12-22(16)30(26(17)32)14-25(31)29-21-5-3-2-4-20(21)27/h2-12,28H,13-15H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRHOPGUGIDZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5F)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide is a synthetic compound with potential pharmacological applications. Its structure incorporates a quinoline core known for various biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C26H24FN3O4
  • Molecular Weight : 461.5 g/mol
  • CAS Number : 932358-68-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymes : The compound has been shown to inhibit factor Xa (fXa), a crucial enzyme in the coagulation cascade. This inhibition can lead to anticoagulant effects, making it a candidate for further investigation in thrombotic disorders .
  • Anticancer Activity : Quinoline derivatives are known for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity, which is common among quinoline-based compounds. Further studies are needed to elucidate its spectrum of activity against various pathogens.

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Activity TypeObservationsReferences
AnticoagulantInhibits factor Xa with high potency and selectivity; potential use in anticoagulation therapy
AnticancerInduces apoptosis in cancer cell lines; further studies required for mechanism elucidation
AntimicrobialPotential antimicrobial effects; specific pathogens and efficacy need further investigation

Case Studies and Research Findings

  • Anticoagulant Activity : A study demonstrated that modifications in the molecular structure of quinoline derivatives could enhance fXa inhibition. The compound exhibited a significant reduction in thrombin generation in vitro, indicating its potential as an anticoagulant agent .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins .
  • Antimicrobial Screening : Initial antimicrobial screening indicated that the compound exhibits activity against gram-positive bacteria. However, detailed studies on its spectrum and mechanism of action are still pending .

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